molecular formula C19H18ClNO3S B2933628 3-((4-chlorophenyl)sulfonyl)-1,6-diethylquinolin-4(1H)-one CAS No. 899214-05-2

3-((4-chlorophenyl)sulfonyl)-1,6-diethylquinolin-4(1H)-one

Cat. No. B2933628
CAS RN: 899214-05-2
M. Wt: 375.87
InChI Key: MUIAZAAJGBHOKR-UHFFFAOYSA-N
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Description

The compound “3-((4-chlorophenyl)sulfonyl)-1,6-diethylquinolin-4(1H)-one” is a quinoline derivative. Quinolines are aromatic compounds that contain two fused six-membered rings, one of which is a benzene ring and the other is a nitrogen-containing pyridine ring . The presence of a sulfonyl group attached to a chlorophenyl group suggests that this compound might have interesting reactivity and potential applications in various fields.

Scientific Research Applications

Cascade Halosulfonylation

The compound is related to the field of cascade halosulfonylation, a process that efficiently synthesizes densely functionalized 3,4-dihydroquinolin-2(1H)-ones. This reaction pathway involves sulfonyl radical-triggered addition and cyclization sequences, demonstrating the compound's relevance in creating molecular complexity through multiple bond-forming events (Yi-Long Zhu et al., 2016).

Novel Nanosized Catalysts

Research has also explored the use of novel nanosized N-sulfonated Brönsted acidic catalysts to promote the synthesis of polyhydroquinoline derivatives. This highlights the compound's potential application in facilitating one-pot multicomponent condensation reactions under solvent-free conditions, leading to products with excellent yields in short reaction times (O. Goli-Jolodar et al., 2016).

Heterogeneous Solid Acid Nanocatalyst

Another significant application is the synthesis of nano-zirconia-supported sulfonic acid, a novel heterogeneous reusable solid acid nanocatalyst. This catalyst is efficient for different heterocyclic multicomponent reactions, including the synthesis of hexahydroquinoline and polyhydroquinoline derivatives. Its stability and reusability make it an environmentally friendly option for catalysis (A. Amoozadeh et al., 2016).

Pro-apoptotic Effects

Research on sulfonamide derivatives, including compounds with similar structural motifs, has shown pro-apoptotic effects in cancer cells via activating phosphorylation pathways. This indicates the potential of such compounds in the development of new anticancer agents (A. Cumaoğlu et al., 2015).

Photosensitized Oxidation

The compound is relevant to studies on photosensitized oxidation of alkyl phenyl sulfoxides, demonstrating its role in C-S bond cleavage processes. This research sheds light on the compound's utility in understanding reaction mechanisms and developing new synthetic routes (E. Baciocchi et al., 2008).

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1,6-diethylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3S/c1-3-13-5-10-17-16(11-13)19(22)18(12-21(17)4-2)25(23,24)15-8-6-14(20)7-9-15/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIAZAAJGBHOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-chlorophenyl)sulfonyl)-1,6-diethylquinolin-4(1H)-one

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